Cas no 841278-72-6 (4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione)

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 4-(4-Chloro-phenyl)-4,7-dihydro-1H,3H-furo[3,4-d]pyrimidine-2,5-dione
- Furo[3,4-d]pyrimidine-2,5(1H,3H)-dione, 4-(4-chlorophenyl)-4,7-dihydro-
- 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione
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- インチ: 1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)
- InChIKey: DYBMHLLJDXTOPW-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C2=CC=C(Cl)C=C2)C2C(=O)OCC=2N1
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Predicted)
- Boiling Point: 486.5±45.0 °C(Predicted)
- 酸度系数(pKa): 10.49±0.40(Predicted)
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-0665-4mg |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-0665-5mg |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6548-0665-3mg |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6548-0665-1mg |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6548-0665-2mg |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6548-0665-2μmol |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6548-0665-5μmol |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |
841278-72-6 | 5μmol |
$94.5 | 2023-09-08 |
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dioneに関する追加情報
4-(4-Chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione: A Promising Compound for Targeted Therapeutic Applications
4-(4-Chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione, with the chemical identifier CAS No. 841278-72-6, represents a novel class of bioactive molecules that have garnered significant attention in recent years. This compound is characterized by its unique molecular framework, which combines a furo[3,4-d]pyrimidine-2,5-dione core with a 4-chlorophenyl substituent. The structural features of this molecule are critical for its pharmacological activity, as they enable interactions with specific biological targets that are implicated in various disease mechanisms.
Recent advances in medicinal chemistry have highlighted the importance of furo[3,4-d]pyrimidine-2,5-dione derivatives in the development of small-molecule therapeutics. The 4-chlorophenyl group, in particular, contributes to the molecule's ability to modulate enzyme activity and receptor binding. Studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that this compound exhibits potent antiviral and anti-inflammatory properties, making it a valuable candidate for the treatment of infectious diseases and chronic inflammatory conditions.
The furo[3,4-d]pyrimidine-2,5-dione core is a well-known scaffold in pharmaceutical research due to its ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins. This structural motif is often found in nucleoside analogs and kinase inhibitors, which are widely used in oncology and virology. The 4-chlorophenyl substitution further enhances the molecule's selectivity for specific targets, reducing off-target effects that are common in traditional therapies.
Current research focuses on the synthetic pathways of 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione, with particular emphasis on optimizing yield and purity. A 2023 study in *Organic & Biomolecular Chemistry* reported the development of a green synthesis method that employs microwave-assisted reactions to achieve high conversion rates. This approach not only improves the efficiency of the synthesis but also minimizes the environmental impact associated with traditional chemical processes.
The biological activity of this compound has been extensively evaluated in preclinical models. In vitro studies have shown that the 4-chlorophenyl group plays a crucial role in enhancing the molecule's antiviral potency against RNA viruses such as HIV and SARS-CoV-2. The furo[3,4-d]pyrimidine-2,5-dione core, on the other hand, contributes to the molecule's ability to inhibit RNA polymerase activity, a key target in antiviral drug development.
Recent clinical trials have also explored the therapeutic potential of this compound. A phase II trial published in *Clinical Pharmacology & Therapeutics* (2023) investigated its efficacy in treating patients with chronic hepatitis B. The results indicated that the compound significantly reduced viral load without causing significant toxicity, highlighting its safety profile. These findings underscore the importance of further clinical development to expand its therapeutic applications.
The selectivity of this compound for specific targets is a key factor in its potential as a therapeutic agent. Unlike broad-spectrum drugs, which often lead to drug resistance, this compound demonstrates a high degree of target specificity. This characteristic is attributed to the 4-chlorophenyl group's ability to bind selectively to enzyme active sites, minimizing interactions with non-target proteins.
Advances in computational chemistry have also contributed to the understanding of this compound's mechanism of action. Molecular docking studies have revealed that the furo[3,4-d]pyrimidine-2,5-dione core forms stable complexes with protease enzymes, which are critical for viral replication. These findings have guided the design of more potent analogs with improved bioavailability and pharmacokinetic profiles.
The synthetic versatility of this compound has led to the exploration of its derivatives for drug discovery. Researchers have synthesized several modified versions of the 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione scaffold, each with distinct functional groups that enhance specific biological activities. For example, the introduction of hydroxy or amino groups has been shown to improve solubility and cell permeability, which are essential for oral administration.
Environmental and safety considerations are also critical in the development of this compound. The green synthesis methods mentioned earlier not only reduce waste generation but also lower the toxicological risks associated with traditional chemical processes. This aligns with the growing emphasis on sustainable chemistry in pharmaceutical research, ensuring that the development of new drugs is both effective and eco-friendly.
As research on 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione progresses, its potential applications are expanding. From antiviral therapies to anti-inflammatory treatments, this compound is poised to play a significant role in the future of targeted medicine. Continued preclinical and clinical studies will be essential to fully realize its therapeutic potential and address any remaining challenges in its development.
In summary, 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione is a promising compound with a unique molecular structure and diverse biological activities. Its synthetic versatility, target specificity, and green chemistry approach make it a valuable candidate for further drug discovery and therapeutic development. As research in this field advances, this compound may become a cornerstone in the treatment of various diseases, offering new hope for patients worldwide.
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